methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate

Description

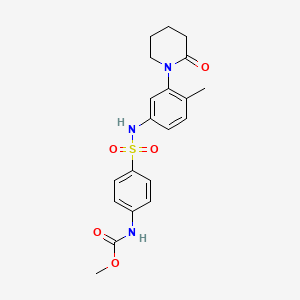

Methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate is a synthetic small molecule characterized by:

- A carbamate group (methyl ester) at the para position of one phenyl ring.

- A sulfamoyl bridge linking two aromatic rings.

- A 4-methyl-3-(2-oxopiperidin-1-yl)phenyl substituent, introducing both lipophilic (methyl) and conformationally flexible (2-oxopiperidine) moieties.

Properties

IUPAC Name |

methyl N-[4-[[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-14-6-7-16(13-18(14)23-12-4-3-5-19(23)24)22-29(26,27)17-10-8-15(9-11-17)21-20(25)28-2/h6-11,13,22H,3-5,12H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHOETDYKJJTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base.

Carbamate Formation: The final step involves the reaction of the sulfonamide intermediate with methyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties

Key Observations:

- Carbamate vs. Benzamide/Sulfonamide : The target compound’s carbamate group offers greater hydrolytic stability compared to imatinib’s benzamide, which may influence metabolic pathways .

- Dimerization : Unlike the imatinib dimer (a process-related impurity), the target compound lacks reported dimerization tendencies, likely due to steric hindrance from the carbamate .

Analytical and Validation Considerations

- Target Compound : Analytical methods (e.g., HPLC, LC-MS) would require validation for carbamate stability and sulfamoyl linkage integrity, similar to ICH guidelines applied to imatinib dimer analysis .

- Imatinib Mesylate : Validated methods focus on distinguishing the dimer impurity via retention time and mass spectrometry, a framework applicable to the target compound’s quality control .

Biological Activity

Methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticoagulant. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Piperidinone Ring: Contributes to the compound's interaction with biological targets.

- Sulfonamide Group: Enhances solubility and biological activity.

- Carbamate Moiety: Influences pharmacokinetics and stability.

The primary mechanism of action for this compound is through the inhibition of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound reduces thrombin generation, which subsequently decreases platelet aggregation and clot formation. This mechanism is vital in developing anticoagulant therapies.

Anticoagulant Properties

Research indicates that this compound exhibits significant anticoagulant properties, comparable to established anticoagulants like Apixaban. The compound's ability to selectively inhibit FXa makes it a promising candidate for further development in anticoagulation therapy.

Table 1: Comparison of Anticoagulant Activity

| Compound Name | Mechanism of Action | EC50 (µM) | Clinical Use |

|---|---|---|---|

| This compound | FXa Inhibition | TBD | Potential Anticoagulant |

| Apixaban | FXa Inhibition | 0.6 | Approved Anticoagulant |

| Rivaroxaban | FXa Inhibition | 0.5 | Approved Anticoagulant |

Case Studies

-

In Vitro Studies:

- Various studies have demonstrated that this compound effectively inhibits FXa activity in vitro, showing a dose-dependent response.

- The binding affinity for FXa was assessed using surface plasmon resonance, indicating strong interactions that correlate with anticoagulant effects.

-

In Vivo Studies:

- Animal models have shown that administration of the compound leads to reduced thrombus formation in models of venous thrombosis.

- Dosage studies suggest that lower doses maintain effective anticoagulation without significant bleeding risks, highlighting its therapeutic potential.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties such as good bioavailability and a manageable clearance rate. These characteristics are essential for maintaining therapeutic levels in clinical settings.

Future Directions

Given the promising biological activity and mechanism of action, further research is warranted to explore:

- Optimization of Chemical Structure: Modifications may enhance efficacy and reduce side effects.

- Clinical Trials: To establish safety and effectiveness in human subjects.

- Broader Applications: Investigating potential uses beyond anticoagulation, including anti-cancer properties or other therapeutic areas.

Q & A

Q. Methodological Answer :

- NMR : H and C NMR confirm the carbamate (-OCONH-) and sulfamoyl (-SONH-) linkages. The 2-oxopiperidinyl moiety is identified via characteristic δ 2.5–3.5 ppm (piperidinyl protons) and δ 170–175 ppm (carbonyl carbon) .

- FT-IR : Carbamate C=O stretching appears at ~1700 cm, while sulfonamide S=O vibrations occur at ~1350 and 1150 cm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] or [M+Na] ions) with <5 ppm error .

Advanced: How can computational modeling predict biological target interactions?

Q. Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase or kinases) based on the sulfamoyl group’s known affinity for zinc-containing active sites .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

- Validation : Compare predicted IC values with experimental enzyme inhibition assays .

Basic: What are the primary degradation pathways under environmental conditions?

Q. Methodological Answer :

- Hydrolysis : Dominates in aqueous environments, yielding 4-(sulfamoyl)aniline and CO .

- Photolysis : UV exposure (λ = 254–365 nm) cleaves the carbamate bond, confirmed by LC-UV/MS analysis .

- Experimental Design : Conduct OECD 308/309 tests to assess biodegradation in soil/water systems, with GC-MS or C labeling for metabolite tracking .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

- Source Analysis : Check purity (HPLC), stereochemical consistency (chiral HPLC), and solvent effects (DMSO vs. aqueous buffers) .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and negative controls (e.g., carbamate-free analogs) .

- SAR Studies : Synthesize derivatives with systematic substitutions (e.g., 4-Cl → 4-F phenyl) to isolate structure-activity contributions .

Advanced: What experimental designs optimize yield in multi-step synthesis?

Q. Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading). For example, a 2 factorial design can identify interactions between solvent polarity, reaction time, and base strength .

- Continuous Flow Chemistry : Enhances reproducibility and scalability for intermediates (e.g., sulfamoyl formation) with residence time <10 minutes .

- In-Line Analytics : Implement FTIR or Raman probes for real-time monitoring of reaction progress .

Basic: How to assess thermal stability for storage and handling?

Q. Methodological Answer :

- DSC/TGA : Determine melting point (T) and decomposition temperature (T). For carbamates, T typically exceeds 150°C if stabilized by aromatic rings .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC checks for degradation .

Advanced: What strategies mitigate toxicity risks in preclinical studies?

Q. Methodological Answer :

- Metabolite Profiling : Identify hepatotoxic or nephrotoxic metabolites via microsomal incubation (e.g., human liver S9 fraction) and UPLC-QTOF analysis .

- CYP Inhibition Assays : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .

- In Silico Tox Prediction : Tools like ProTox-II or Derek Nexus assess mutagenicity and organ-specific risks .

Advanced: How to design a study evaluating environmental persistence?

Q. Methodological Answer :

- Column Leaching Tests : Measure soil adsorption coefficients (K) using OECD 106 guidelines .

- Aquatic Toxicity : Perform Daphnia magna (48-h EC) and algae (72-h growth inhibition) assays .

- Modeling : Use EPI Suite to estimate bioaccumulation (log BCF) and half-life in water/soil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.